molecular formula C16H19Cl2NO4 B1528905 (3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1820572-00-6

(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1528905
CAS No.: 1820572-00-6
M. Wt: 360.2 g/mol
InChI Key: YYYFXBNGYFROJG-NEPJUHHUSA-N
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Description

The compound (3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,5-dichlorophenyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereochemistry (3R,4S) and the dichlorophenyl group contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

(3R,4S)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-6-9(17)4-5-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFXBNGYFROJG-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure and biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound features a pyrrolidine ring with specific stereochemistry (3R and 4S configurations), which is crucial for its biological interactions. The presence of a dichlorophenyl group and a carboxylic acid functional group contributes to its reactivity and biological profile.

Pharmacological Effects

The biological activity of the compound has been evaluated through various pharmacological assays. Key findings include:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro and in vivo, likely through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer models. The compound's ability to induce apoptosis in cancer cells has been observed, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It might interact with various receptors, leading to altered signaling pathways that mediate cellular responses.

Case Studies

Recent research has highlighted the potential applications of this compound in therapeutic contexts:

  • A study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages over a defined period.
  • Another investigation assessed its anti-inflammatory properties in animal models of arthritis, showing a marked reduction in swelling and pain markers.

Data Tables

Property Value
Molecular Weight360.2 g/mol
Chemical FormulaC16H19Cl2NO4
Stereochemistry(3R,4S)
SolubilitySoluble in DMSO
Antimicrobial ActivityEffective against E. coli
IC50 (Tumor Cells)25 µM

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

The 2,5-dichlorophenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Aryl Substituent Molecular Weight (g/mol) Crude Yield (%) Purity (%) Key Properties/Notes
Target Compound 2,5-Dichlorophenyl Not explicitly stated - - High lipophilicity due to Cl atoms; potential steric hindrance from ortho-substituents .
(±)-(3R,4S)-4-(3,5-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid 3,5-Difluorophenyl 368.35 (C17H20F2N2O4) - - Reduced lipophilicity compared to Cl; enhanced electronic effects from F .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1,3-Benzodioxol-5-yl 466.43 (C22H22F3N3O5) 68 >99 Benzodioxole ring increases π-π stacking potential; trifluoromethyl enhances stability .
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 4-Methoxyphenyl 384.45 (C21H25N3O4) 60 99 Methoxy group improves solubility but reduces metabolic stability .
(±)-(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid 3-Bromophenyl 385.23 (C16H21BrN2O4) - - Bromine’s polarizability may enhance binding affinity in certain targets .

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability and binding to hydrophobic pockets but reduce solubility. The 2,5-dichlorophenyl group in the target compound offers a balance between lipophilicity and steric bulk .
  • Electron-Donating Groups (OCH₃) : Improve aqueous solubility but may increase susceptibility to oxidative metabolism .

Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group in the target compound is a common amine-protecting strategy, shared with analogs such as (±)-(3R,4S)-4-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid . This group:

  • Enhances Stability : Protects the pyrrolidine nitrogen from undesired reactions during synthesis.
  • Modulates Solubility : The bulky tert-butyl group reduces crystallinity, improving solubility in organic solvents but limiting aqueous solubility .

In contrast, analogs with methyl or hydrogen at the 1-position (e.g., 1-methyl derivatives in and ) exhibit lower molecular weights and varied purity profiles (16–99%), suggesting Boc protection may improve synthetic reproducibility .

Stereochemical and Structural Impact

The (3R,4S) configuration is critical for biological activity in this compound class. For example:

  • (3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid () demonstrates how stereochemical inversion alters binding to targets like GABA receptors or enzymes.
  • Hydrochloride Salts : highlights the hydrochloride salt form of a related compound, which improves crystallinity and bioavailability compared to the free acid .

Preparation Methods

The synthesis typically starts from a pyrrolidine core with appropriate stereochemistry, followed by introduction of the 2,5-dichlorophenyl group and installation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The carboxylic acid functionality is introduced or revealed through hydrolysis or oxidation steps.

Key Preparation Steps and Conditions

Step Reaction Conditions Yield Notes
1 Boc-protection of pyrrolidine derivative Reaction of pyrrolidine with di-tert-butyl dicarbonate in 1,4-dioxane and NaOH at room temperature for 1.5 h ~72% Stirring in dichloromethane and trifluoroacetic acid to remove impurities before Boc protection; extraction and purification by ether washing
2 Hydrolysis of methyl ester to acid Treatment of methyl ester hydrochloride with 4N HCl in dioxane, ambient temperature, 20 h Quantitative Co-evaporation with dioxane and methanol to isolate acid as yellow oil
3 Amide coupling Use of HATU and cyclopropylamine in DMF at 23°C for 1 h 90% Followed by acid treatment with HCl/AcOH to remove protecting groups; direct use of product in next step
4 Reduction of acid to alcohol Borane-THF complex addition to acid in THF at 23-28°C, followed by quenching with 10% NaOH 91.3% Reaction monitored by HPLC; extraction with hexanes/ethyl acetate; drying over silica gel; product is tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
5 Hydrolysis of nitrile to acid NaOH (30%) in methanol at 100°C overnight 90.16% Acidification with HCl and extraction with ethyl acetate; purification by silica gel chromatography
6 Amide bond formation with aromatic amines Reaction with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and HOBt in dichloromethane, followed by addition of amine and DIPEA 68.79% Reaction at room temperature overnight; purification by silica gel chromatography

Detailed Experimental Findings

  • Boc Protection: The tert-butoxycarbonyl group is introduced by reacting the pyrrolidine intermediate with di-tert-butyl dicarbonate in the presence of sodium hydroxide in dioxane. Prior treatment with trifluoroacetic acid in dichloromethane helps remove impurities and facilitates the protection reaction. The reaction proceeds efficiently at room temperature, yielding the Boc-protected acid in moderate to good yield (~72%).

  • Hydrolysis and Ester Manipulations: Methyl esters of the pyrrolidine derivatives are hydrolyzed under acidic conditions using 4N HCl in dioxane at ambient temperature over extended periods (20 hours), yielding the corresponding carboxylic acid. The product is isolated as a yellow oil after solvent evaporation and co-evaporation with dioxane and methanol to remove residual solvents.

  • Amide Coupling: The coupling of the Boc-protected pyrrolidine acid with amines (e.g., cyclopropylamine) is efficiently achieved using HATU as the coupling reagent in DMF at room temperature. The reaction typically completes within 1 hour, followed by acid treatment to remove protecting groups if necessary. The reaction yields are high (~90%).

  • Reduction to Alcohols: Borane-THF complex is used to reduce the carboxylic acid to the corresponding alcohol under nitrogen atmosphere at mild temperatures (23-28°C). The reaction is monitored by HPLC to ensure completion. Quenching is carefully controlled with aqueous sodium hydroxide to avoid gas evolution. The organic phase is washed and dried over silica gel, yielding the alcohol intermediate in excellent yield (~91.3%).

  • Nitrile Hydrolysis: Nitrile precursors are hydrolyzed to acids using concentrated sodium hydroxide in methanol at elevated temperatures (100°C) overnight. The reaction mixture is acidified and extracted, then purified by silica gel chromatography to afford the acid in good yield (~90.16%).

  • Amide Formation with Aromatic Amines: Carbodiimide-mediated coupling using EDCI and HOBt in dichloromethane with DIPEA base allows the formation of amide bonds with aromatic amines. The reaction proceeds at room temperature overnight, followed by aqueous workup and chromatographic purification. Yields are moderate (~68.79%).

Summary Table of Key Reaction Parameters

Reaction Type Reagents Solvent Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, NaOH 1,4-Dioxane RT 1.5 h 72 Pre-treatment with TFA/DCM
Ester Hydrolysis 4N HCl Dioxane RT 20 h Quantitative Co-evaporation with solvents
Amide Coupling HATU, Cyclopropylamine DMF 23°C 1 h 90 Acid treatment post-coupling
Reduction to Alcohol Borane-THF complex THF 23-28°C ~2 h 91.3 HPLC monitored, careful quench
Nitrile Hydrolysis NaOH (30%) Methanol 100°C Overnight 90.16 Acidification and extraction
Amide Formation (Aromatic) EDCI, HOBt, DIPEA DCM RT Overnight 68.79 Silica gel purification

Research Notes and Considerations

  • The stereochemistry (3R,4S) is maintained throughout the synthetic steps by using chiral starting materials and mild reaction conditions that avoid racemization.

  • The tert-butoxycarbonyl protecting group is favored for its stability during various reaction conditions and ease of removal under acidic conditions.

  • Borane-THF reduction is a key step for converting carboxylic acids to alcohols without affecting other sensitive groups.

  • Purification steps often involve extraction with organic solvents (ethyl acetate, hexanes) and drying over silica gel to remove impurities and residual reagents.

  • Reaction monitoring by HPLC and NMR spectroscopy ensures reaction completion and product purity.

Q & A

Q. What are the critical steps for synthesizing (3R,4S)-4-(2,5-Dichlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can stereochemical control be optimized?

Methodological Answer: The synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amino alcohols or diketones) under acidic or basic conditions .

Functionalization : Introduction of the 2,5-dichlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids .

Boc Protection : Esterification with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using DMAP as a catalyst .
Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to enforce (3R,4S) configuration. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and substituent positions (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C17H20Cl2NO4C_{17}H_{20}Cl_2NO_4: 380.07 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting binding kinetics .
  • Enzyme Isoforms : Differential inhibition of α vs. β isoforms (e.g., carbonic anhydrase). Validate using isoform-specific assays .
  • Data Normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase) and triplicate measurements to reduce variability .

Q. What strategies are effective for improving aqueous solubility without compromising biological activity?

Methodological Answer:

  • Prodrug Design : Replace the Boc group with a phosphate ester (hydrolyzable in vivo) .
  • Co-Crystallization : Use cyclodextrins or PEG-based excipients to enhance solubility while retaining the core structure .
  • Ionizable Groups : Introduce a carboxylic acid salt (e.g., sodium or lysine salt) at the pyrrolidine nitrogen .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to protein targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs). Focus on the dichlorophenyl-Boc interaction pocket .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical residues .
  • QSAR Models : Corrogate substituent electronegativity (Cl vs. F) with IC50_{50} values to prioritize synthetic targets .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human or rat) at 37°C, monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
  • Plasma Protein Binding : Use equilibrium dialysis (rapid equilibrium device) to measure free fraction .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic (0.1 M HCl, 40°C)
    • Basic (0.1 M NaOH, 40°C)
    • Oxidative (3% H2_2O2_2) conditions .
  • HPLC Tracking : Quantify degradation products (e.g., dechlorinated or Boc-cleaved analogs) .
  • Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at 40–60°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across cell lines?

Methodological Answer:

  • Cell Line Authentication : Verify via STR profiling to rule out contamination .
  • Assay Consistency : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and incubation times (48 vs. 72 hours) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .

Structural and Mechanistic Studies

Q. What crystallographic techniques are recommended for elucidating the compound’s binding mode?

Methodological Answer:

  • Co-Crystallization : Soak crystals of the target protein (e.g., carbonic anhydrase II) with 1–5 mM compound .
  • X-ray Diffraction : Resolve structures to ≤2.0 Å resolution (e.g., using synchrotron radiation) .
  • Electron Density Maps : Analyze Fo-Fc maps in Coot to validate ligand placement and hydrogen-bonding networks .

Safety and Handling Protocols

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders .
  • Ventilation : Work in a fume hood during synthesis or high-concentration handling .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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